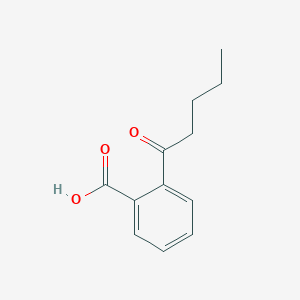

2-Pentanoylbenzoic acid

Description

Historical Context and Significance in Chemical Synthesis

Historically, 2-Pentanoylbenzoic acid has been recognized for its role as a key precursor in the synthesis of more complex molecules. Its utility is demonstrated in the preparation of N-butylphthalide, a compound investigated for its potential therapeutic effects. chemicalbook.com The synthesis of N-butylphthalide often involves utilizing this compound as a starting material. chemicalbook.com

The significance of this keto-acid in chemical synthesis is further highlighted by its use in creating heterocyclic structures. For instance, it serves as a reactant in the synthesis of 1,2-dihydro-2-oxo-4-quinolinyl phosphates (DOQP). nih.gov In a process involving a Curtius rearrangement, 2-acylbenzoic acids like this compound are treated with an azide (B81097) source, leading to the formation of a quinolinyl phosphate (B84403) structure. nih.gov However, research has shown that the yield of this reaction decreases when using this compound compared to smaller acylbenzoic acids, which is attributed to the steric hindrance from its propyl side chain. nih.gov

Its application extends to the total synthesis of natural products. Notably, a derivative, 4-methoxy-2-pentanoylbenzoic acid, was used as a crucial intermediate in the first total syntheses of lobaric acid and its derivatives, which are natural products isolated from the Antarctic lichen Stereocaulon alpinum. kopri.re.kr This underscores the compound's value as a foundational scaffold for constructing intricate natural product architectures.

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound and its derivatives is diverse, spanning medicinal chemistry, natural product synthesis, and materials science. Researchers continue to explore its utility as a versatile building block.

Recent studies have focused on synthesizing novel compounds with potential biological activity from this compound. One area of investigation involves its use in creating new antimicrobial and antioxidant agents. researchgate.net For example, 4-pentanoylbenzoic acid has been used in reactions with 2-aminobenzenethiol to produce new heterocyclic compounds that exhibit significant antimicrobial and antioxidant properties. researchgate.net

In the field of medicinal chemistry, derivatives of this compound are being actively investigated. For instance, '4-(2-pyrrolidin-1-yl-pentanoyl)benzoic acid methyl ester', an analogue, has been studied as part of a class of monoamine uptake inhibitors, which are relevant in the search for medications for conditions like cocaine abuse. drugs.ieontosight.ai These compounds are screened for their ability to modulate biological pathways and for their potential as anti-inflammatory, anticancer, and antimicrobial agents. ontosight.ai Furthermore, this compound itself is mentioned in patent literature as a component in combinations for cancer treatment, where it may help increase the sensitivity of cancer cells to anticancer drugs. google.com

The compound also appears in research related to sensory science, with a patent mentioning this compound as a potential taste modulator. google.com This suggests an emerging application in the food and beverage industry.

Interdisciplinary Relevance within Chemical Sciences

The applications of this compound demonstrate its interdisciplinary relevance, connecting organic synthesis with medicinal chemistry, natural product chemistry, and materials science.

Medicinal Chemistry : The compound serves as a scaffold for developing new therapeutic agents. Its derivatives have been synthesized and evaluated as potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, which is a key area in the development of treatments for neuropsychiatric disorders. drugs.ie The benzoic acid core is a common feature in many pharmaceuticals, and modifications to the pentanoyl chain and the aromatic ring allow for the fine-tuning of biological activity. ontosight.ai Its inclusion in patented cancer therapy combinations highlights its potential role in enhancing the efficacy of existing treatments. google.com

Natural Product Chemistry : The use of a this compound derivative in the total synthesis of lobaric acid showcases its importance in recreating complex molecules found in nature. kopri.re.kr Such syntheses are crucial for confirming the structure of natural products and for providing a renewable source of these compounds for further biological study.

Materials Science : The synthesis of novel heterocyclic compounds with antioxidant and antimicrobial properties from this compound contributes to the development of new functional materials. researchgate.net These materials could have applications in various fields, from active packaging to biomedical devices, where preventing microbial growth and oxidative degradation is essential.

Structure

3D Structure

Properties

IUPAC Name |

2-pentanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAMOIJQDQZLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415685 | |

| Record name | 2-pentanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-37-8 | |

| Record name | 2-pentanoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 Pentanoylbenzoic Acid

Established and Novel Synthetic Pathways for 2-Pentanoylbenzoic Acid

The synthesis of this compound can be achieved through various established and novel chemical routes. Among the most prominent methods are Friedel-Crafts acylation and palladium-catalyzed reactions, which offer distinct advantages in terms of efficiency and substrate scope.

Friedel-Crafts Acylation Approaches:

A primary and well-established method for synthesizing 2-aroylbenzoic acids, including this compound, is the Friedel-Crafts acylation. numberanalytics.comsigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

In the context of this compound, a potential pathway involves the condensation of phthalic anhydride and a suitable pentyl-containing aromatic precursor in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). vulcanchem.com A similar approach is used for the synthesis of 2-benzoylbenzoic acid, where phthalic anhydride and benzene (B151609) are condensed. vulcanchem.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. sigmaaldrich.commt.com The choice of solvent and reaction conditions can significantly influence the yield and purity of the final product. numberanalytics.com

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools in organic synthesis, offering alternative pathways to this compound and its derivatives. These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional methods.

One such approach involves the palladium-catalyzed carbonylation of an appropriate aryl halide. For instance, a two-step, one-pot procedure has been developed for the synthesis of 2-aryl propionic acids, which shares structural similarities with this compound. mdpi.comnih.gov This process involves an initial palladium-catalyzed Heck coupling of an aryl bromide with an alkene, followed by hydroxycarbonylation of the resulting styrene (B11656) derivative. mdpi.com A similar strategy could potentially be adapted for the synthesis of this compound.

Furthermore, palladium(II)-catalyzed reactions have been utilized in the synthesis of related compounds. For example, 4-methoxy-2-pentanoylbenzoic acid has been used as a starting material in a reaction involving palladium(II) acetate (B1210297) (Pd(OAc)₂) to synthesize a more complex molecule. kopri.re.kr This highlights the utility of palladium catalysts in transformations involving 2-acylbenzoic acid scaffolds. The development of novel palladium-based catalytic systems continues to expand the synthetic chemist's toolbox for accessing complex aromatic carboxylic acids. rsc.orgorganic-chemistry.orgresearchgate.net

| Synthetic Pathway | Key Reagents | General Description |

| Friedel-Crafts Acylation | Phthalic anhydride, pentyl-aromatic precursor, AlCl₃ | Electrophilic aromatic substitution to introduce the pentanoyl group onto a benzoic acid precursor. numberanalytics.comsigmaaldrich.comvulcanchem.com |

| Palladium-Catalyzed Carbonylation | Aryl halide, CO, Palladium catalyst | Introduction of a carbonyl group into an aryl precursor, followed by functionalization to form the pentanoylbenzoic acid structure. mdpi.comnih.gov |

| Palladium-Catalyzed Cross-Coupling | 4-methoxy-2-pentanoylbenzoic acid, Pd(OAc)₂, etc. | Utilization of a pre-existing this compound derivative in further palladium-catalyzed transformations to build molecular complexity. kopri.re.kr |

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the underlying mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Role of Catalysis in Synthesis

Catalysis, particularly with palladium complexes, plays a pivotal role in the modern synthesis of aromatic ketones and carboxylic acids. rsc.orgnih.gov In the context of palladium-catalyzed syntheses relevant to this compound, the catalyst facilitates key bond-forming steps that would otherwise be difficult to achieve.

For instance, in palladium-catalyzed carbonylation reactions, the palladium center undergoes a series of transformations, including oxidative addition, migratory insertion of carbon monoxide, and reductive elimination, to construct the desired acyl group. researchgate.netnih.gov The choice of ligands coordinated to the palladium atom is critical in tuning the catalyst's reactivity and stability. mdpi.com For example, the use of specific phosphine (B1218219) ligands can influence the regioselectivity and efficiency of the carbonylation process. mdpi.com Mechanistic studies have shown that the formation of palladium(II) aryl halide complexes is a key step in these catalytic cycles. nih.gov

Regioselective and Chemoselective Control in Synthesis

Controlling the position of the newly formed bond (regioselectivity) and ensuring that only the desired functional group reacts (chemoselectivity) are paramount challenges in organic synthesis.

In Friedel-Crafts acylation, the directing effects of substituents on the aromatic ring play a crucial role in determining the regioselectivity of the acylation. For the synthesis of this compound, the starting materials must be chosen carefully to ensure the pentanoyl group is introduced at the ortho position to the carboxylic acid group.

In palladium-catalyzed reactions, regioselectivity is often dictated by the nature of the catalyst and the substrates. For example, in the palladium-catalyzed hydroxycarbonylation of styrenes to form 2-aryl propionic acids, the reaction exhibits high regioselectivity, favoring the formation of the branched isomer. mdpi.com This selectivity is crucial for obtaining the desired product in high yield. Similarly, chemoselectivity is a key advantage of many palladium-catalyzed reactions, as they can tolerate a wide range of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. mdpi.com

Derivatization Strategies for Structural Modification

The this compound scaffold can be further modified through various derivatization strategies to access a range of related compounds with potentially different properties and applications.

Esterification Reactions and Analytical Derivatization Methods

The carboxylic acid functional group of this compound is a prime site for derivatization, with esterification being a common transformation. libretexts.orgiajpr.com Esterification can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. iajpr.comscienceready.com.au This reaction is reversible and is often driven to completion by removing the water formed during the reaction. scienceready.com.au For example, the synthesis of ethyl 2-pentanoylbenzoate can be accomplished via an acid-catalyzed reaction between this compound and ethanol. vulcanchem.com

Derivatization is also a key technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com Converting polar molecules like carboxylic acids into less polar and more volatile derivatives, such as esters, improves their chromatographic behavior. researchgate.net This process, known as chemical derivatization, can enhance detection sensitivity and provide more structural information from the mass spectra. jfda-online.comnih.govjascoinc.com

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires removal of water to drive to completion. iajpr.comscienceready.com.au |

| Reaction with Alkyl Halides | Alkyl Halide, Base | SN2 reaction between a carboxylate ion and a primary alkyl halide. libretexts.org |

Functional Group Interconversions and Transformation Pathways

Beyond esterification, the functional groups of this compound can be interconverted to access a wider array of derivatives. numberanalytics.comscribd.com Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. ub.eduvanderbilt.eduimperial.ac.uk

For instance, the ketone carbonyl group of this compound could potentially be reduced to a secondary alcohol. The carboxylic acid group can also undergo various transformations. For example, treatment of 2-acyl-benzoic acids with diphenylphosphoryl azide (B81097) (DPPA) can lead to the formation of quinolinyl phosphates through a Curtius rearrangement, although decreased yields were observed for this compound likely due to steric hindrance. nih.gov

Synthesis of Analogs and Structurally Related Compounds

The fundamental structure of this compound has served as a template for the synthesis of a variety of structurally related compounds and analogs. These synthetic efforts have largely focused on the preparation of 2-aroylbenzoic acids and 3-substituted phthalides, which are significant building blocks in organic and medicinal chemistry.

A prevalent method for synthesizing 2-aroylbenzoic acid analogs is the Friedel-Crafts acylation of aromatic compounds with phthalic anhydride. uit.no However, this method can be limited by harsh reaction conditions and a lack of regioselectivity. uit.no To overcome these challenges, alternative strategies have been developed. One such approach is the carbonylative Suzuki-Miyaura coupling of 2-bromobenzoate (B1222928) esters with arylboronic acids. uit.nouit.no This method has proven to be more robust, tolerating a diverse range of functional groups on both the aryl bromide and the arylboronic acid, leading to a variety of diversely substituted 2-aroylbenzoate esters. uit.no

Another significant class of analogs is the 3-substituted phthalides, which are isomeric forms of 2-acylbenzoic acids. These compounds are of considerable interest due to their presence in numerous natural products and their wide range of biological activities. nih.govrsc.org A variety of synthetic strategies have been developed for their construction. rsc.orgsioc-journal.cn One notable method involves a one-pot cascade reaction of 2-formylbenzoic acid with β-keto acids in glycerol, which is a sustainable approach that produces a wide array of 3-substituted phthalides in good to excellent yields. nih.gov Other approaches include the organocatalytic asymmetric aldol-lactonization reaction of 2-formylbenzoic esters with ketones or aldehydes, which is effective for creating chiral 3-substituted phthalides. acs.org

Furthermore, 2-acylbenzoic acids, including analogs of this compound, are versatile precursors for the synthesis of various heterocyclic systems. researchgate.netresearchgate.net For instance, they can be used to synthesize phthalazinones through a catalyst- and solvent-free reaction with hydrazines, offering a highly atom-economical route to these compounds. scispace.com They have also been utilized in the preparation of tricyclic imidazoisoquinolones and related structures through a one-step process to form 1-aryl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamides, followed by reaction with diamines. nih.gov

The table below summarizes various synthesized analogs and structurally related compounds, highlighting the diversity of structures that can be accessed from 2-acylbenzoic acid precursors.

Table 1: Synthesis of this compound Analogs and Related Compounds

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 2-Formylbenzoic acid | β-Keto acids, p-anisidine, glycerol | 3-Substituted phthalides | nih.gov |

| 2-Formylbenzoic esters | Ketones/aldehydes, organocatalyst, K₂CO₃ | Chiral 3-substituted phthalides | acs.org |

| 2-Bromobenzoate esters | Arylboronic acids, CO, Pd catalyst | 2-Aroylbenzoate esters | uit.no |

| 2-Acylbenzoic acids | Hydrazines | Phthalazinones | scispace.com |

| 2-Acylbenzoic acids | Diamines | Tricyclic imidazoisoquinolones | nih.gov |

| 2-Acetylbenzoic acid | Aniline, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | 3-Methylene-2-arylisoindolin-1-ones | acadiau.ca |

Chemical Reactivity Profile and Transformational Chemistry

Reactivity of the Ketone Moiety

The pentanoyl group introduces a ketone functionality, which is characterized by the electrophilicity of its carbonyl carbon.

The primary reaction of the ketone's carbonyl group is nucleophilic addition. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org Compared to aldehydes, ketones are generally less reactive towards nucleophiles due to greater steric hindrance from the two attached alkyl groups and the electron-donating nature of these groups, which slightly reduces the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Key nucleophilic addition reactions for the ketone in 2-Pentanoylbenzoic acid include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding 2-(1-hydroxy-pentyl)benzoic acid. savemyexams.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of a base like potassium cyanide (KCN), results in the formation of a hydroxynitrile. savemyexams.com This reaction is significant as it adds a carbon atom to the molecular framework.

The carbon atoms adjacent to the ketone carbonyl group (α-carbons) exhibit enhanced acidity. ualberta.ca Deprotonation of an α-hydrogen by a base generates a nucleophilic enolate ion. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions. ualberta.calibretexts.org

Enolate Formation and Alkylation: In the presence of a strong base, such as lithium diisopropylamide (LDA), an enolate can be formed from this compound (after protecting the acidic carboxylic proton). This enolate can then react with an alkyl halide in an SN2 reaction, leading to alkylation at the α-carbon. ualberta.ca

Condensation Reactions: The enolate can also act as a nucleophile, attacking another carbonyl group in a condensation reaction. The most fundamental of these is the Aldol condensation. wyzant.commasterorganicchemistry.com In a self-condensation, the enolate of one molecule of this compound would attack the ketone of another, leading to a β-hydroxy ketone product. libretexts.org Subsequent dehydration can yield an α,β-unsaturated ketone. libretexts.org Related reactions, like the Knoevenagel condensation, involve the reaction of the ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org

Aromatic Ring Functionalization and Reactivity

The benzene (B151609) ring of this compound is substituted with two functional groups: the carboxylic acid (-COOH) and the pentanoyl (-C(O)R) group. Both of these are electron-withdrawing groups due to the electronegativity of the oxygen atoms and resonance effects. Consequently, they deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. wikipedia.org

According to the principles of electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta position. wikipedia.org Therefore, reactions such as nitration, halogenation, and sulfonation are expected to occur at the carbons meta to the existing substituents.

Electrophilic Aromatic Substitution (EAS):

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iqmasterorganicchemistry.com This would lead to the substitution of a nitro group (-NO₂) at one of the meta positions on the ring.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) at a meta position. masterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and would also be directed to the meta position. uomustansiriyah.edu.iq

The general mechanism for these reactions involves the attack of the aromatic pi system on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.org

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reagent/Condition | Reaction Type | Product Type |

|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Fischer Esterification | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amidation | Amide |

| Ketone | NaBH₄ or LiAlH₄ | Nucleophilic Addition (Reduction) | Secondary Alcohol |

| Ketone | Base (e.g., LDA), then R-X | Alpha-Alkylation | α-Substituted Ketone |

| Ketone | Base | Aldol Condensation | β-Hydroxy Ketone |

| Aromatic Ring | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution | Meta-Nitro derivative |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. dalalinstitute.compressbooks.pubmasterorganicchemistry.com The substitution pattern on a substituted benzene ring is determined by the electronic properties of the existing substituents. libretexts.orgleah4sci.compressbooks.pub In the case of this compound, both the carboxylic acid (-COOH) and the pentanoyl (-C(O)R) groups are electron-withdrawing and, consequently, deactivating toward electrophilic attack. libretexts.org

Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. chadsprep.com These groups direct incoming electrophiles primarily to the meta position. This is because the deactivating effect is most pronounced at the ortho and para positions, where resonance structures place a destabilizing positive charge adjacent to the electron-withdrawing group. libretexts.orglibretexts.org

For this compound, the substituents are located at the 1 and 2 positions. The directing effects are as follows:

The carboxylic acid group at C1 directs incoming electrophiles to the C3 and C5 positions (meta).

The pentanoyl group at C2 directs incoming electrophiles to the C4 and C6 positions (meta to itself).

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Ring Activity | Directing Influence |

| Carboxylic Acid (-COOH) | C1 | Electron-Withdrawing | Deactivating | meta (to C3, C5) |

| Pentanoyl (-C(O)C₄H₉) | C2 | Electron-Withdrawing | Deactivating | meta (to C4, C6) |

Metal-Mediated Coupling Reactions

Transition-metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often with high selectivity. nih.govrsc.org The carboxylic acid group in this compound can act as a directing group in such reactions, facilitating C-H bond activation and functionalization at the ortho position. rsc.orgnih.govresearchgate.net

A notable example involves a derivative, 4-methoxy-2-pentanoylbenzoic acid, which undergoes a palladium-catalyzed C-H activation/iodination reaction. kopri.re.kr In this transformation, palladium acetate (B1210297), in the presence of an oxidant ((diacetoxyiodo)benzene) and an iodine source, selectively functionalizes the C-H bond ortho to the directing carboxylate group. This reaction is a key step in the total synthesis of Lobaric Acid. kopri.re.krwikipedia.org

Table 2: Example of a Metal-Mediated Reaction with a this compound Derivative

| Starting Material | Reagents | Catalyst | Product | Reaction Type | Ref. |

| 4-Methoxy-2-pentanoylbenzoic acid | I₂, (Diacetoxyiodo)benzene | Pd(OAc)₂ | 3-Butyl-3-hydroxy-7-iodo-5-methoxyisobenzofuran-1(3H)-one* | Palladium-catalyzed C-H iodination / cyclization | kopri.re.kr |

*Note: The initial product of C-H iodination undergoes subsequent intramolecular cyclization.

Furthermore, derivatives of this compound, such as its corresponding aryl halides, would be expected to participate in a variety of well-established cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to form more complex molecular architectures. vapourtec.com Recent advances have also highlighted the use of photocatalysis in conjunction with metals like copper or iron to achieve decarboxylative coupling of aromatic carboxylic acids, a process that generates an aryl radical for subsequent bond formation. acs.orgresearchgate.netresearchgate.net

Photochemical and Thermal Degradation Pathways (e.g., in polymer systems)

The stability of this compound under light and heat is dictated by its functional groups, particularly the aromatic ketone.

Photochemical Degradation: Aromatic ketones are known to be photoactive. rsc.orgtandfonline.com Upon absorption of UV light, the ketone can be excited to a triplet state. photobiology.comcdnsciencepub.com The subsequent degradation pathways can include:

Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to a secondary alcohol. rsc.org

Norrish-Type Cleavage: The bond between the carbonyl carbon and the aromatic ring (α-cleavage) can break, leading to the formation of radical species.

Decarboxylation: Photoinduced decarboxylation of aromatic carboxylic acids can occur, often mediated by photoredox catalysis, to generate aryl radicals. rsc.org This pathway is particularly relevant for 2-aroylbenzoic acids. acs.orgcolab.ws The resulting aryl radical can then engage in a variety of secondary reactions.

Thermal Degradation: When incorporated into a polymer backbone, a molecule like this compound can significantly influence the thermal stability of the material. The carboxylic acid and ketone functionalities can act as points of thermal instability.

At elevated temperatures, polymers containing carboxylic acid groups can undergo dehydration to form anhydride (B1165640) linkages, followed by decarboxylation at higher temperatures. researchgate.net

The presence of ketone groups can also lead to chain scission via β-scission, forming new oxidation products like aldehydes and further acids. mdpi.com

In polymers containing both carboxylic acid and ketone groups, such as certain poly(aryl ether ketone)s, thermal decomposition often occurs in two stages: an initial loss of the carboxylic acid groups at lower temperatures (around 220-300°C), followed by the degradation of the main polymer backbone at much higher temperatures (around 500°C). canada.ca

For polymers with hydrolyzable bonds like polycarbonates, the presence of carboxylic acid groups can accelerate thermal degradation, which proceeds via hydrolysis of the polymer backbone. nih.gov The degradation of polymethacrylates containing amine and carboxylic acid groups also shows complex pathways involving cleavage of side groups and formation of anhydride structures. cnrs.fr

Table 3: Potential Degradation Products of this compound

| Degradation Type | Condition | Potential Products |

| Photochemical | UV radiation, H-donor | 2-(1-hydroxypentyl)benzoic acid, Benzoyl radical, Pentanoyl radical |

| Photochemical | UV radiation, photoredox catalyst | Pentanoylphenyl radical (from decarboxylation) |

| Thermal (in polymer) | High temperature | Anhydrides (inter-chain), CO₂, CO, char, various scission fragments |

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

While one-dimensional NMR provides primary structural information, advanced NMR techniques are essential for unambiguous assignment and for exploring the molecule's spatial arrangement and solid-state structure.

Two-dimensional (2D) NMR experiments are critical for confirming the precise connectivity of 2-Pentanoylbenzoic acid by correlating nuclear spins through bonds. arxiv.org Techniques such as COSY, HSQC, and HMBC would be employed to map out the entire molecular framework.

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. magritek.com Key correlations would be expected along the pentanoyl chain, confirming the sequence of methylene (B1212753) groups: the terminal methyl protons (H-5') would show a cross-peak with the adjacent methylene protons (H-4'), which in turn would correlate with H-3', and H-3' with H-2'. Weaker, long-range couplings might also be observed between the H-2' protons and the aromatic protons, providing initial evidence of their proximity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C spectra. arxiv.orghmdb.ca An HSQC spectrum would allow for the unambiguous assignment of each carbon in the pentanoyl chain and the aromatic ring that bears a proton.

A hypothetical table of expected NMR chemical shifts for this compound is presented below.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | ~134 | - |

| 2 | - | ~139 | - |

| 3 | ~8.1 | ~133 | H-3 → C-1, C-5, C-7 |

| 4 | ~7.6 | ~129 | H-4 → C-2, C-6 |

| 5 | ~7.7 | ~132 | H-5 → C-1, C-3 |

| 6 | ~7.5 | ~128 | H-6 → C-2, C-4 |

| 7 (COOH) | ~11-13 (broad) | ~168 | - |

| 1' (C=O) | - | ~200 | - |

| 2' | ~3.0 | ~38 | H-2' → C-1, C-2, C-1', C-4' |

| 3' | ~1.7 | ~26 | H-3' → C-1', C-2', C-5' |

| 4' | ~1.4 | ~22 | H-4' → C-2', C-3' |

| 5' | ~0.9 | ~14 | H-5' → C-3', C-4' |

Solid-state NMR (ssNMR) spectroscopy provides unique insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. rhl.pl For this compound, ssNMR would be particularly useful for characterizing polymorphism and intermolecular interactions.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C spectra of the solid material can be obtained. ualberta.capharmtech.com If this compound crystallizes in different polymorphic forms, these forms would likely exhibit distinct ¹³C chemical shifts due to differences in molecular packing and conformation in the crystal lattice. pharmtech.com The number of unique resonances in the spectrum can also reveal the number of crystallographically inequivalent molecules in the unit cell.

Furthermore, ssNMR is highly sensitive to intermolecular interactions. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. This dimerization would significantly affect the chemical shift of the carboxylic carbon (C-7), and advanced ssNMR experiments could be used to measure internuclear distances, providing direct evidence and structural details of this hydrogen-bonding arrangement.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Specific Bond Analyses

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed "fingerprint" that is highly specific to the molecule's structure and bonding environment. nih.govspectroscopyonline.com

A detailed analysis of the IR and Raman spectra of this compound allows for the assignment of specific vibrational modes to the different functional groups within the molecule. renishaw.com The combination of a ketone, a carboxylic acid, an aromatic ring, and an alkyl chain results in a rich and characteristic spectrum.

Key expected vibrational bands include:

O-H Stretch: A very broad band in the IR spectrum, typically from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentanoyl chain appear just below 3000 cm⁻¹.

Carbonyl (C=O) Stretches: This molecule possesses two distinct carbonyl groups. The carboxylic acid C=O stretch would produce a very strong band in the IR spectrum around 1700-1720 cm⁻¹. The ketone C=O stretch would appear at a slightly lower frequency, around 1680-1690 cm⁻¹, due to conjugation with the aromatic ring. In the Raman spectrum, the more symmetric ketone stretch may be more prominent. spectroscopyonline.com

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |

|---|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid | Strong / Weak |

| 3000-3100 | C-H stretch | Aromatic | Medium / Medium |

| 2850-2960 | C-H stretch | Alkyl (Pentanoyl) | Medium / Strong |

| 1700-1720 | C=O stretch | Carboxylic Acid | Very Strong / Medium |

| 1680-1690 | C=O stretch | Ketone | Strong / Strong |

| ~1600, ~1580, ~1450 | C=C ring stretch | Aromatic | Medium-Strong / Medium-Strong |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong / Weak |

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Medium (broad) / Weak |

In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights. nih.gov For this compound, its synthesis via a Friedel-Crafts acylation reaction is an ideal candidate for such a study. nih.govacs.org

For example, the acylation of a suitable benzoic acid precursor with valeryl chloride or valeric anhydride (B1165640) could be monitored using in situ IR spectroscopy. By fixing the IR probe within the reaction vessel, one could track the reaction progress by observing the decrease in the intensity of the anhydride carbonyl bands (typically a pair of bands around 1810 and 1750 cm⁻¹) and the simultaneous growth of the characteristic ketone carbonyl band of the product around 1685 cm⁻¹. This allows for the optimization of reaction conditions (temperature, catalyst loading, time) and the detection of any transient intermediates. beilstein-journals.orgresearchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental compositions. savemyexams.comuni-saarland.de For this compound (C₁₂H₁₄O₃), the expected monoisotopic mass of the molecular ion [M]⁺• would be determined with high precision, confirming its chemical formula.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways based on its structure. The elucidation of these fragmentation patterns provides corroborating evidence for the proposed structure. Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ketone carbonyl is a dominant pathway. This can result in the loss of a butyl radical (•C₄H₉), leading to a prominent peak corresponding to the [M - 57]⁺ ion (benzoyl-carboxy cation), or the formation of a pentanoyl cation ([C₅H₉O]⁺, m/z 85).

McLafferty Rearrangement: The pentanoyl chain is long enough to undergo a McLafferty rearrangement, where a γ-hydrogen is transferred to the ketone oxygen, followed by cleavage of the α-β bond. This would result in the loss of a neutral propene molecule (C₃H₆, mass 42) and the formation of a characteristic radical cation.

Carboxylic Acid Fragmentation: The carboxylic acid group can fragment through the loss of a hydroxyl radical (•OH), giving an [M - 17]⁺ peak, or the loss of a carboxyl radical (•COOH), giving an [M - 45]⁺ peak.

Aromatic Ring Fragmentation: A characteristic peak at m/z 149 corresponding to the [C₈H₅O₃]⁺ ion (phthalic anhydride-like cation) could form through cleavage of the pentanoyl chain. Further fragmentation could lead to a benzoyl cation at m/z 105.

| Predicted m/z | Fragment Formula | Plausible Origin |

|---|---|---|

| 206.0943 | [C₁₂H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 189.0916 | [C₁₂H₁₃O₂]⁺ | Loss of •OH from COOH ([M-17]⁺) |

| 161.0966 | [C₁₁H₁₃O]⁺ | Loss of •COOH from COOH ([M-45]⁺) |

| 149.0239 | [C₈H₅O₃]⁺ | Alpha-cleavage (loss of •C₄H₉) |

| 121.0289 | [C₇H₅O₂]⁺ | Loss of pentanoyl radical |

| 105.0334 | [C₇H₅O]⁺ | Benzoyl cation |

| 85.0653 | [C₅H₉O]⁺ | Pentanoyl cation |

X-ray Crystallography of Co-crystals and Supramolecular Assemblies

No published studies on the X-ray crystallography of co-crystals or supramolecular assemblies involving this compound were identified.

Electron Energy-Loss Spectroscopy (EELS) in Material Characterization

No published studies utilizing Electron Energy-Loss Spectroscopy for the material characterization of this compound were identified.

Computational and Theoretical Studies of 2 Pentanoylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the structural and electronic properties of molecules. semanticscholar.orgvjst.vn For 2-pentanoylbenzoic acid, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G) can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic characteristics. semanticscholar.orgresearchgate.net Such studies on related molecules like 2-benzoylbenzoic acid have shown that substitutions on the benzene (B151609) ring can lead to slight distortions from planarity. semanticscholar.org The geometry of the carboxylic acid group and the pentanoyl chain, including bond lengths and angles, can be precisely calculated to find the most stable energetic conformation. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level relates to the molecule's electrophilicity. youtube.comyoutube.com

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized on the electron-rich areas, such as the oxygen atoms of the carboxyl and carbonyl groups and the aromatic ring. The LUMO would likely be centered on the electron-deficient carbons of the carbonyl and carboxyl groups. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

| Orbital | Energy (eV) | Primary Localization | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | -6.5 | Oxygen atoms of carboxyl group, Aromatic ring (π-system) | Site of oxidation, Nucleophilic attack |

| LUMO | -1.8 | Carbon atoms of carbonyl and carboxyl groups | Site of reduction, Electrophilic attack |

| HOMO-LUMO Gap | 4.7 | - | Indicates moderate chemical stability |

Computational methods are crucial for mapping the potential energy surface of a chemical reaction, allowing for the investigation of reaction mechanisms, intermediates, and transition states. researchgate.netrsc.org For this compound, theoretical studies could elucidate the pathways of reactions such as esterification, amide formation, or intramolecular cyclization.

By calculating the energy of reactants, products, and intermediate structures, a reaction coordinate diagram can be constructed. researchgate.net Transition state theory is used to locate the highest energy point along the lowest energy path—the transition state structure. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for determining reaction rates. researchgate.net For instance, DFT calculations could model the intramolecular cyclization of this compound to form a five- or six-membered ring, determining the activation energy and predicting whether the reaction is kinetically feasible.

Molecular Modeling for Conformational Landscape Analysis

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Molecular modeling, particularly using molecular mechanics force fields, allows for a systematic exploration of the molecule's conformational landscape. nih.gov

The key flexible regions in this compound are the rotatable single bonds within the pentanoyl side chain and the bond connecting it to the benzene ring. Conformational analysis involves systematically rotating these bonds (e.g., through dihedral driver calculations) to map the potential energy as a function of geometry. nih.gov This process identifies low-energy, stable conformers and the energy barriers between them. The results can reveal the most likely shapes the molecule will adopt in different environments, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. chemrxiv.orgnih.gov For a series of derivatives of this compound, a QSRR model could be developed to predict a specific reaction rate or equilibrium constant.

The first step in a QSRR study is to calculate a set of numerical representations of the molecular structure, known as descriptors. chemrxiv.org These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). A statistical method, such as multiple linear regression, is then used to create an equation that links these descriptors to the observed reactivity. nih.gov Such a model can provide insights into the factors governing the reaction and be used to predict the reactivity of new, unsynthesized derivatives.

| Derivative (Acyl Group) | Steric Descriptor (%Vbur) | Electronic Descriptor (σ) | Predicted Reactivity (log k) |

|---|---|---|---|

| Acetyl | 25.4 | 0.50 | -2.1 |

| Propanoyl | 30.1 | 0.48 | -2.3 |

| Butanoyl | 34.8 | 0.47 | -2.5 |

| Pentanoyl | 39.5 | 0.46 | -2.7 |

Simulations of Intermolecular Interactions and Self-Assembly

The carboxylic acid functional group in this compound is capable of forming strong hydrogen bonds. Like other carboxylic acids, it is expected to form stable hydrogen-bonded dimers in nonpolar solvents and in the solid state. vjst.vnmdpi.comnih.gov The pentanoyl chain introduces a significant nonpolar, hydrophobic component to the molecule.

Molecular dynamics (MD) simulations can be used to study how these intermolecular forces—hydrogen bonding, hydrophobic interactions, and van der Waals forces—govern the behavior of many molecules together. nih.gov These simulations model the movement of atoms over time, revealing how molecules might aggregate or self-assemble into larger ordered structures. nih.govresearchgate.net For this compound, simulations could show the formation of dimers through the carboxylic acid groups, with the hydrophobic pentanoyl chains potentially associating with each other, leading to the formation of micelles or layered structures in aqueous environments. nih.gov Understanding these self-assembly processes is vital for applications in materials science and drug delivery. nih.govnih.gov

Applications As a Chemical Intermediate and in Materials Science

Precursor in the Synthesis of Complex Organic Molecules (e.g., Phthalazines, Lobaric Acid Derivatives)

2-Acylbenzoic acids, including 2-pentanoylbenzoic acid, are recognized as highly reactive and versatile starting materials for the synthesis of various heterocyclic compounds. researchgate.net These heterocycles form the core structures of many pharmaceuticals, natural products, and biologically active compounds. researchgate.netresearchgate.net The presence of both a ketone and a carboxylic acid on adjacent positions of the benzene (B151609) ring allows for a variety of cyclization reactions.

One significant application is in the synthesis of phthalazinones , a class of compounds with notable biological activities. scispace.com A general and efficient method involves the reaction of 2-acylbenzoic acids with hydrazine (B178648) derivatives. researchgate.net

A notable example of the utility of a derivative of this compound is in the total synthesis of lobaric acid and its derivatives. researchgate.nettandfonline.com Lobaric acid, a compound isolated from Antarctic lichen, exhibits a range of biological activities. researchgate.netresearchgate.netceon.rs In a reported synthesis, 4-methoxy-2-pentanoylbenzoic acid serves as a key precursor. researchgate.netresearchgate.net This demonstrates the role of the this compound scaffold in constructing complex natural products.

The versatility of 2-acylbenzoic acids as precursors is summarized in the table below:

| Target Molecule Class | General Reactant | Key Transformation | Reference(s) |

| Phthalazinones | Hydrazine derivatives | Condensation/Cyclization | researchgate.netscispace.com |

| Phthalides | Reducing agents | Intramolecular Cyclization | researchgate.net |

| Isochromanones | Various reagents | Ring expansion/Rearrangement | researchgate.net |

| Isoindolines | Amine derivatives | Reductive amination/Cyclization | researchgate.net |

| Lobaric Acid Derivatives | Multi-step synthesis | Serves as a foundational building block | researchgate.netresearchgate.net |

Role in Polymer Chemistry and Degradation Studies (e.g., as a degradation product of PBT)

Poly(butylene terephthalate) (PBT) is a thermoplastic engineering polymer widely used in various industries. labmanager.com The degradation of PBT, particularly through hydrolysis and thermal processes, is a critical area of study to ensure the longevity and reliability of PBT-based products. carbodiimide.combasf.com The primary products of PBT hydrolysis are terephthalic acid and 1,4-butanediol. researchgate.netresearchgate.net Thermal degradation of PBT mainly yields carbon dioxide, carbon monoxide, and 1,3-butadiene. tandfonline.com

While this compound is not reported as a primary degradation product of pure PBT, its formation could be hypothesized under specific conditions involving additives or impurities in the polymer matrix. The structural components of this compound (a benzene ring with a carboxylic acid and a five-carbon aliphatic chain) are not directly present in the PBT repeating unit. However, in complex formulations or during co-polymerization, side reactions or the degradation of additives could potentially lead to a variety of aromatic and aliphatic byproducts. Further research would be needed to investigate the formation of such minor degradation products under various environmental stresses.

Primary Degradation Products of PBT:

| Degradation Process | Major Products | Reference(s) |

| Hydrolysis | Terephthalic acid, 1,4-Butanediol | researchgate.netresearchgate.net |

| Thermal Degradation | Carbon dioxide, Carbon monoxide, 1,3-Butadiene | tandfonline.com |

| Thermo-oxidative Degradation | Tetrahydrofuran, 4-vinylcyclohexene, Benzene, Toluene | tandfonline.com |

Potential in Catalyst Design and Ligand Synthesis

The molecular architecture of this compound, featuring both a carboxylic acid and a ketone functional group, presents intriguing possibilities for its use in catalyst design and as a ligand in coordination chemistry. Benzoic acid derivatives are known to act as ligands in transition-metal catalysis, often facilitating selective C-H bond functionalization. scispace.comresearchgate.netnih.gov The carboxylic acid group can coordinate to a metal center, while other functionalities on the ring can direct the catalyst to a specific site on a substrate.

The presence of the ketone group in this compound opens up the possibility of it acting as a bidentate ligand, where both the carboxylate oxygen and the ketone oxygen coordinate to a metal center. This chelation effect can enhance the stability and reactivity of the resulting metal complex. Such complexes could find applications in various catalytic transformations. While specific applications of this compound as a ligand are not yet widely reported, the fundamental principles of coordination chemistry and catalyst design suggest its potential in this area. The synthesis of novel catalysts based on keto-acids is an active area of research. mdpi.comrsc.orgorganic-chemistry.orgorganic-chemistry.org

Potential Coordination Modes of this compound as a Ligand:

| Coordination Mode | Coordinating Atoms | Potential Metal Complex Features |

| Monodentate | Carboxylate Oxygen | Simple coordination, directing group for C-H activation |

| Bidentate (Chelating) | Carboxylate Oxygen and Ketone Oxygen | Enhanced stability, defined geometry around the metal center |

| Bridging | Carboxylate group bridging two metal centers | Formation of polynuclear complexes or metal-organic frameworks |

Integration into Functional Materials Development (e.g., liquid crystals, if structural modifications allow)

Benzoic acid derivatives are well-established building blocks for the creation of liquid crystalline materials. nih.govcadrek12.org The ability of the carboxylic acid groups to form hydrogen-bonded dimers results in elongated, rod-like structures (supramolecular mesogens) that can self-assemble into liquid crystalline phases. nih.govnih.govresearchgate.net The nature of the substituent on the benzene ring, particularly the length and shape of any alkyl chains, plays a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.netceon.rsnih.govresearchgate.net

While this compound itself may not be liquid crystalline due to the non-linear nature of the pentanoyl group, appropriate structural modifications could lead to mesogenic properties. For instance, conversion of the pentanoyl group to a linear pentyloxy or pentyl group, and esterification of the carboxylic acid, would result in a molecule with the classic calamitic (rod-like) shape conducive to liquid crystal formation. The synthesis of such derivatives could pave the way for new functional materials with applications in displays and sensors. nih.gov

Structural Features of Benzoic Acid Derivatives for Liquid Crystal Formation:

| Structural Feature | Role in Liquid Crystal Formation | Reference(s) |

| Carboxylic Acid Group | Formation of hydrogen-bonded dimers, leading to elongated structures | nih.govcadrek12.orgnih.gov |

| Rigid Core (Benzene Ring) | Provides structural rigidity and anisotropy | nih.govbeilstein-journals.org |

| Flexible Alkyl/Alkoxy Chain | Influences the melting point, clearing point, and type of mesophase | researchgate.netceon.rsnih.govresearchgate.net |

Exploration in Agrochemical Synthesis

Substituted benzoic acids are a well-known class of compounds with herbicidal activity. chempedia.infogoogle.com The discovery and development of new herbicides are crucial for modern agriculture. The structural features of a molecule, such as the nature and position of substituents on the aromatic ring, determine its biological activity and selectivity.

This compound, as a substituted benzoic acid, represents a scaffold that could be explored for potential herbicidal properties. While it is not currently registered as an active ingredient in any agrochemical product, its synthesis and biological screening could be a worthwhile endeavor in the search for new crop protection agents. Furthermore, it could serve as a valuable intermediate in the synthesis of more complex potential herbicides. For example, the keto group could be modified to introduce other functional groups, or the carboxylic acid could be converted to an ester or amide, to generate a library of compounds for testing. The use of keto acids in herbicidal compositions has also been explored. google.com The synthesis of aryloxyalkanoic herbicides, a major class of agrochemicals, often involves substituted phenols, which can be derived from benzoic acids. researchgate.net

Classes of Herbicides Based on Benzoic Acid and Related Structures:

| Herbicide Class | Example | Mode of Action (General) | Reference(s) |

| Benzoic Acids | Dicamba | Synthetic auxin, disrupts plant growth | acs.org |

| Pyridine Carboxylic Acids | Clopyralid, Picloram | Synthetic auxin, disrupts plant growth | google.commdpi.com |

| Phenoxyalkanoic Acids | 2,4-D, MCPA | Synthetic auxin, disrupts plant growth | researchgate.netacs.org |

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods

HPLC and GC are powerful separation techniques that form the bedrock of modern analytical chemistry for organic compounds like 2-Pentanoylbenzoic acid. The choice between HPLC and GC is often dictated by the analyte's volatility and thermal stability. Due to its carboxylic acid and ketone functional groups, this compound possesses relatively low volatility, making HPLC a more direct analytical approach. However, with appropriate derivatization, GC analysis is also a highly effective option.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of polar and non-polar compounds. For this compound, a C18 column is typically employed. The optimization of separation parameters is crucial for achieving good resolution and peak shape, especially in complex matrices. Key parameters include the mobile phase composition, pH, and flow rate.

A typical mobile phase for the analysis of benzoic acid derivatives consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. upb.rothaiscience.info The pH of the aqueous phase is a critical factor as it influences the ionization state of the carboxylic acid group. Maintaining a pH below the pKa of the carboxylic acid (around 4.2 for benzoic acid) ensures that the analyte is in its protonated, less polar form, leading to better retention on the non-polar stationary phase. researchgate.net Gradient elution, where the proportion of the organic modifier is increased during the run, is often employed to effectively separate the target analyte from matrix components with varying polarities. upb.ro

| Matrix | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Beverages | Luna 5 µm C18 (150 x 4.60 mm) | Acetonitrile:Ammonium acetate (B1210297) buffer (pH 4.2) (40:60) | Diode Array Detection (DAD) | upb.ro |

| Noodles | Gemini-C18 (50 mm x 4.6 mm, 5 µm) | Methanol:0.05 M Ammonium acetate (pH 4.4) (40:60) | Diode Array Detection (DAD) at 234 nm | thaiscience.info |

Gas Chromatography (GC):

Direct analysis of this compound by GC is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector port. researchgate.net Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. The choice of stationary phase is also critical, with polar phases like polyethylene (B3416737) glycols (e.g., Carbowax) being suitable for underivatized acids, though they have lower thermal stability. For derivatized, less polar analytes, non-polar phases such as those based on polydimethylsiloxanes are preferred. colostate.edu

Derivatization chemically modifies the analyte to improve its chromatographic behavior and enhance its detectability. For this compound, the primary targets for derivatization are the carboxylic acid and potentially the ketone group.

Esterification: This is a common alkylation method that converts the carboxylic acid group into a less polar and more volatile ester. gcms.cz Methyl esters are frequently prepared due to their stability and favorable chromatographic properties. colostate.edu Reagents for esterification include:

Acid-catalyzed esterification: Using an alcohol (e.g., methanol) in the presence of an acid catalyst like acetyl chloride or sulfuric acid. aocs.orgnih.gov

Diazomethane: A highly effective but toxic and explosive reagent that rapidly forms methyl esters. colostate.edu

Pentafluorobenzyl (PFB) bromide: This reagent forms PFB esters, which are highly sensitive to electron capture detection (ECD), making this technique suitable for trace analysis. researchgate.netlipidmaps.org

Silylation: This technique replaces the active hydrogen of the carboxylic acid group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edu Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. The resulting TMS esters are more volatile and thermally stable. sigmaaldrich.com However, silylated derivatives can be sensitive to moisture. sigmaaldrich.com

| Technique | Reagent Example | Derivative Formed | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Esterification (Methylation) | Methanol/Acetyl Chloride | Methyl Ester | Stable derivatives, good volatility | Can require harsh conditions | nih.gov |

| Esterification (Pentafluorobenzylation) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl Ester | Excellent for trace analysis with ECD | Reagent can be aggressive | researchgate.net |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability | Derivatives can be moisture-sensitive | sigmaaldrich.com |

Coupled Techniques: GC-MS and LC-MS/MS for Trace Analysis and Structural Confirmation

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both the quantification of trace levels of this compound and the unambiguous confirmation of its structure.

Gas Chromatography-Mass Spectrometry (GC-MS):

Following derivatization, GC-MS analysis offers high sensitivity and provides detailed structural information through mass spectral fragmentation patterns. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be compared to spectral libraries for identification. For enhanced sensitivity, especially for halogenated derivatives like PFB esters, negative chemical ionization (NCI) can be employed. lipidmaps.org The fragmentation of aroyl-containing compounds in MS can be complex, but specific fragmentation pathways can be used to differentiate between isomers and confirm the structure of the analyte. nih.gov For instance, the analysis of benzoic acid as its methyl ester by headspace GC-MS has been successfully applied to beverage samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for the analysis of compounds in complex matrices without the need for derivatization, although derivatization can still be used to improve ionization efficiency. Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-. For this compound, negative ion mode ESI would be particularly effective due to the presence of the acidic carboxylic acid group. koreascience.kr

Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.gov In MRM, a specific precursor ion (e.g., the [M-H]- ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes matrix interference and allows for quantification at very low concentrations. nih.gov Isotope dilution LC-MS/MS, where a stable isotope-labeled internal standard (e.g., 13C6-benzoic acid) is used, can provide the highest accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. koreascience.krsemanticscholar.org

| Technique | Ionization Method | Key Features | Application | Reference |

|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Provides detailed fragmentation for structural elucidation. | Identification of derivatized analyte. | nih.gov |

| GC-MS | Negative Chemical Ionization (NCI) | High sensitivity for electrophilic derivatives (e.g., PFB esters). | Trace analysis of derivatized analyte. | lipidmaps.org |

| LC-MS/MS | Electrospray Ionization (ESI) | Soft ionization, suitable for polar and thermally labile compounds. | Direct analysis and quantification. | koreascience.kr |

| LC-MS/MS (MRM) | Electrospray Ionization (ESI) | High selectivity and sensitivity for quantification in complex matrices. | Trace analysis and pharmacokinetic studies. | nih.govnih.gov |

Electrochemical and Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods are dominant, electrochemical and spectrophotometric techniques can offer simpler and more cost-effective alternatives for the quantitative analysis of this compound, particularly when high-throughput screening or in-field analysis is required.

Electrochemical Methods:

The electrochemical properties of benzoic acid and its derivatives can be exploited for their determination. Cyclic voltammetry can be used to study the redox behavior of these compounds. researchgate.net The carboxylic acid group and the aromatic ring are electrochemically active. Modified electrodes, such as those functionalized with specific polymers or nanoparticles, can enhance the sensitivity and selectivity of the electrochemical detection. researchgate.netmdpi.com For instance, m-Toluic acid (a methylbenzoic acid) has been investigated for its potential use in electrochemical sensors for detecting metal ions through complexation reactions that alter the electrical properties of the electrode. evergreensinochem.com This principle could potentially be adapted for the development of a sensor for this compound.

Spectrophotometric Methods:

UV-Vis spectrophotometry can be a straightforward method for the quantification of this compound, leveraging the UV absorbance of the aromatic ring and the carbonyl group. The absorbance maximum for benzoic acid is around 234 nm. thaiscience.info While this method is simple and rapid, it may lack the selectivity required for complex matrices where other compounds may absorb at similar wavelengths. Derivative spectrophotometry can sometimes be used to resolve overlapping spectra.

Automation and Miniaturization in Analytical Protocols

The demand for higher sample throughput, reduced costs, and on-site analysis has driven the development of automated and miniaturized analytical systems.

Automation:

Automation can be integrated into various stages of the analytical workflow, from sample preparation to data analysis. Automated solid-phase extraction (SPE) can be used for the cleanup and pre-concentration of this compound from complex matrices. kerstinthurow.de Fully automated systems that combine sample preparation, derivatization, and LC-MS/MS analysis have been developed for organic acids, significantly reducing manual labor and improving reproducibility. nih.gov For GC-MS analysis, autosamplers can be programmed to perform headspace solid-phase microextraction (SPME) with on-fiber derivatization, providing a fully automated workflow for trace analysis. nih.gov

Miniaturization:

Miniaturization, often in the form of "lab-on-a-chip" or microfluidic devices, offers several advantages, including reduced sample and reagent consumption, faster analysis times, and portability. Microfluidic paper-based analytical devices (µPADs) have been developed for the detection of benzoic acid in food samples. researchgate.net These devices utilize colorimetric reactions and can be analyzed using a portable detection system, making them suitable for on-site screening. While the application of such devices specifically for this compound has not been extensively reported, the principles are readily adaptable.

Future Research Perspectives and Methodological Advancements

Sustainable Synthetic Approaches (e.g., Green Chemistry Principles)

The traditional synthesis of 2-acylbenzoic acids, often accomplished through Friedel-Crafts acylation, typically relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant quantities of corrosive waste. organic-chemistry.orgresearchgate.net Future research is increasingly focused on aligning the synthesis of 2-pentanoylbenzoic acid with the principles of green chemistry to enhance environmental sustainability.

Key areas of development include:

Heterogeneous Catalysis: Replacing homogeneous catalysts with solid acid catalysts such as zeolites or metal oxides (e.g., ZnO) offers a greener alternative. organic-chemistry.org These catalysts can be easily separated from the reaction mixture and potentially recycled, reducing waste and improving process efficiency. Research into novel solid catalysts with high activity and selectivity for the acylation of benzene (B151609) derivatives with pentanoyl chloride or pentanoic anhydride (B1165640) is a promising frontier.

Benign Solvent Systems: A shift away from hazardous halogenated solvents towards more environmentally friendly options is critical. Future syntheses could explore the use of greener solvents like ionic liquids or even solvent-free conditions, potentially utilizing microwave irradiation to facilitate the reaction. organic-chemistry.orgoiccpress.com Water is also being explored as a green solvent for some organic syntheses, representing a paradigm shift in reaction design. nih.govcsic.es

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are central to green chemistry. The development of catalytic, solvent-free systems that produce water as the sole byproduct represents an ideal synthetic pathway. researchgate.net For instance, a direct and regioselective acylation of aromatic ethers with carboxylic acids on a graphite (B72142) surface in the presence of methanesulfonic acid is an example of an improved procedure. organic-chemistry.org

Renewable Feedstocks: Long-term sustainability goals involve moving away from petroleum-based starting materials. Research into biocatalytic routes or the use of platform chemicals derived from renewable biomass, such as lignin, could provide sustainable pathways to benzoic acid derivatives. mdpi.comrsc.org

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Use of Catalysis | Employing reusable solid acid catalysts instead of stoichiometric AlCl₃. | Reduced waste, catalyst recycling, lower environmental impact. researchgate.net |

| Benign Solvents/Conditions | Performing reactions in water, ionic liquids, or under solvent-free conditions. | Reduced use of volatile organic compounds (VOCs), improved safety. organic-chemistry.orgnih.gov |

| High Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. | Minimization of byproducts and waste streams. researchgate.net |

| Renewable Feedstocks | Investigating biosynthetic pathways or using precursors derived from biomass. | Reduced reliance on fossil fuels, creation of a circular economy. rsc.org |

Discovery of Novel Reactivity and Transformation Pathways

2-Acylbenzoic acids, including this compound, are highly versatile synthons primarily due to their ability to exist in equilibrium between an open-chain keto-acid form and a cyclic lactol tautomer (3-hydroxy-3-pentylphthalide). This unique structural feature provides multiple reaction sites, making them valuable precursors for a wide array of heterocyclic compounds. researchgate.netnih.gov

Future research will likely focus on:

Construction of Novel Heterocycles: While 2-acylbenzoic acids are known to be precursors for phthalides, isochromanones, isoindolines, and phthalazinones, there is vast potential for discovering new transformation pathways. researchgate.netresearchgate.net Research into novel catalysts (e.g., N-Heterocyclic Carbenes) and reaction conditions could unlock access to previously inaccessible heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. researchgate.net

Cascade and Multicomponent Reactions: Designing one-pot cascade reactions that form multiple chemical bonds sequentially is a powerful strategy for building molecular complexity efficiently. A base-promoted aerobic cascade reaction has been used for the synthesis of 2-(2-aminobenzoyl)benzoic acids, forming six new bonds in a single procedure. rsc.org Future work could develop similar elegant pathways starting from this compound to rapidly generate complex molecular architectures.

Enantioselective Transformations: The development of chiral catalysts for the enantioselective condensation of 2-acylbenzoic acids with other reagents can lead to the construction of axially chiral molecules, which are of significant interest in drug discovery and asymmetric synthesis. researchgate.net

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and subsequent transformations of this compound. Advanced in-situ characterization techniques, which allow for the real-time monitoring of a chemical reaction as it occurs, are indispensable tools for gaining these insights. nih.gov

Future methodological advancements will involve the application of:

Vibrational Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. researchgate.net This allows for precise determination of reaction kinetics and identification of transient species in the synthesis of this compound.

X-ray Techniques: Techniques like in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can provide detailed information about the structure and electronic state of catalysts under actual reaction conditions, which is particularly valuable for understanding the behavior of heterogeneous catalysts in Friedel-Crafts acylation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about species in the solution phase, helping to elucidate complex reaction mechanisms and the keto-acid/lactol equilibrium of this compound under various conditions. researchgate.net

| In-Situ Technique | Information Gained for this compound Reactions |

| FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. researchgate.net |

| X-ray Diffraction (XRD) | Structural changes and phase transformations of solid catalysts during the reaction. researchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of metal atoms in catalysts. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Identification of solution-phase intermediates and structural elucidation of products. researchgate.net |

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. jetir.org For this compound and its derivatives, these computational tools offer powerful predictive capabilities.

Future integration of AI and ML will likely encompass:

Retrosynthesis Prediction: AI-driven platforms can analyze the structure of a complex target molecule and propose multiple, viable synthetic routes, including those starting from this compound. engineering.org.cnnih.gov These tools can learn from vast databases of published reactions to suggest novel and efficient pathways that a human chemist might overlook. jetir.org

Reaction Outcome and Yield Prediction: Machine learning models, particularly graph neural networks, can be trained to predict the outcome, yield, and regioselectivity of chemical reactions with high accuracy. digitellinc.com This can be applied to the Friedel-Crafts synthesis of this compound to predict the optimal catalyst, solvent, and temperature, thereby minimizing experimental trial-and-error. researchgate.net

De Novo Compound Design: AI algorithms can design novel molecules based on this compound as a scaffold. By specifying desired properties (e.g., biological activity, material characteristics), these models can generate new structures, which can then be synthesized and tested, creating an accelerated design-build-test-learn cycle. researchgate.net

Addressing Challenges in Large-Scale Production and Industrial Relevance

The transition of a chemical process from the laboratory to an industrial scale presents numerous challenges related to cost, safety, efficiency, and environmental impact. The industrial relevance of this compound lies in its potential as a precursor to specialty chemicals, polymers, and active pharmaceutical ingredients. researchgate.netprnewswire.com

Addressing the challenges of large-scale production will require focused research on:

Process Intensification: Developing continuous flow processes instead of traditional batch reactions can offer significant advantages in terms of safety, control, consistency, and throughput. Automated flow synthesis, potentially guided by machine learning algorithms, represents a state-of-the-art approach to chemical manufacturing. researchgate.net